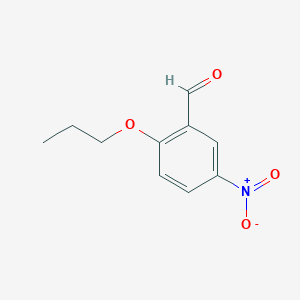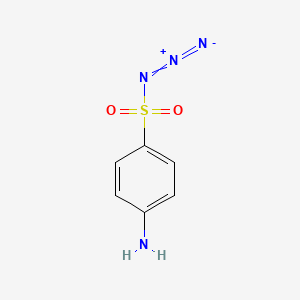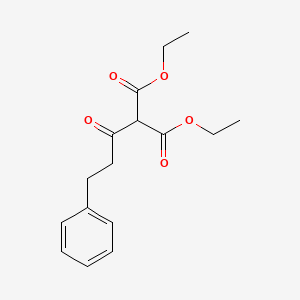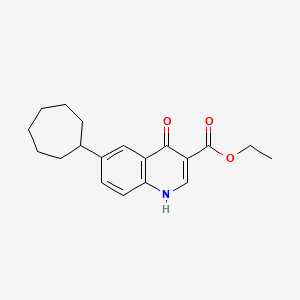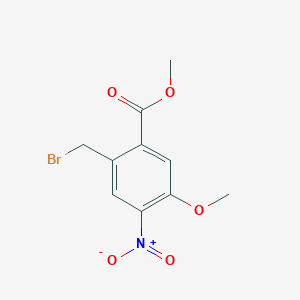
6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyridin-2-amine is an organic compound with a complex structure that includes a tetrahydronaphthalene moiety and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydronaphthalene Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydronaphthalene structure.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Amine Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can be used to modify the pyridine ring or reduce any ketone groups formed during oxidation.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of reduced pyridine derivatives or alcohols.
Substitution: Formation of acylated or alkylated amine derivatives.
Aplicaciones Científicas De Investigación
6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique structural properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
6-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)pyridine: Lacks the amine group, which may affect its reactivity and applications.
2-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)pyridine: Similar structure but different positioning of the pyridine ring, leading to different chemical properties.
6-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)aniline: Contains an aniline group instead of a pyridine ring, affecting its electronic properties.
Uniqueness
The uniqueness of 6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyridin-2-amine lies in its combination of the tetrahydronaphthalene moiety with a pyridine ring and an amine group. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry, materials science, and industrial processes.
Propiedades
Fórmula molecular |
C19H24N2 |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C19H24N2/c1-18(2)10-11-19(3,4)15-12-13(8-9-14(15)18)16-6-5-7-17(20)21-16/h5-9,12H,10-11H2,1-4H3,(H2,20,21) |
Clave InChI |
DNOSWEGNKVYYQC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C2=C1C=CC(=C2)C3=NC(=CC=C3)N)(C)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
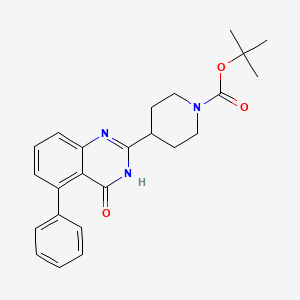
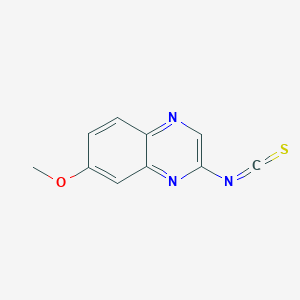
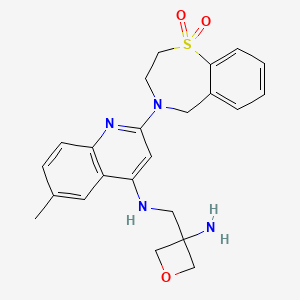
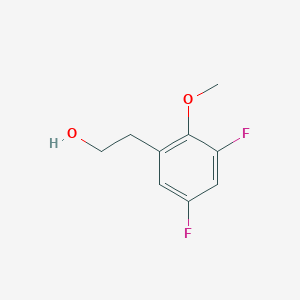
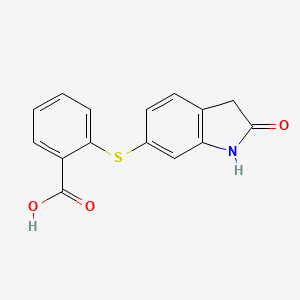


![3-Azaspiro[5.5]undec-8-ene, 9-(6-methoxy-2-naphthalenyl)-](/img/structure/B8644795.png)
